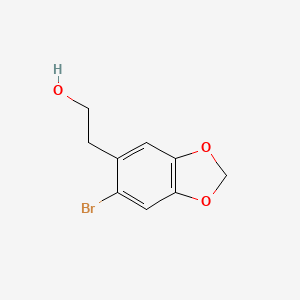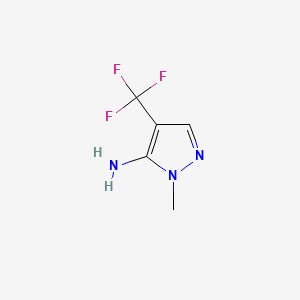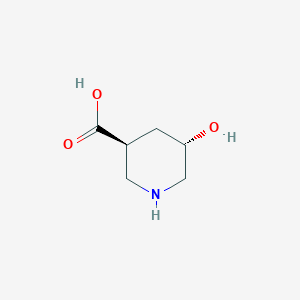
(S)-2-(2,2,2-trifluoroethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,2,2-trifluoroethyl)oxirane is an organic compound characterized by the presence of an oxirane ring and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2,2,2-trifluoroethyl)oxirane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as (2S)-2-(2,2,2-trifluoroethyl)ethanol.
Epoxidation Reaction: The precursor undergoes an epoxidation reaction using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to form the oxirane ring.
Industrial Production Methods: Industrial production of (2S)-2-(2,2,2-trifluoroethyl)oxirane may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: (2S)-2-(2,2,2-trifluoroethyl)oxirane can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into diols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products:
Oxidation: Formation of trifluoroethyl glycol derivatives.
Reduction: Formation of trifluoroethyl diols.
Substitution: Formation of various substituted trifluoroethyl compounds.
Scientific Research Applications
(2S)-2-(2,2,2-trifluoroethyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce trifluoroethyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(2,2,2-trifluoroethyl)oxirane involves its reactivity with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes, proteins, and other biomolecules. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Comparison with Similar Compounds
(2S)-2-(2,2,2-trifluoroethyl)oxirane: vs. The oxirane ring in the former provides unique reactivity compared to the hydroxyl group in the latter.
(2S)-2-(2,2,2-trifluoroethyl)oxirane: vs.
Properties
Molecular Formula |
C4H5F3O |
|---|---|
Molecular Weight |
126.08 g/mol |
IUPAC Name |
(2S)-2-(2,2,2-trifluoroethyl)oxirane |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m0/s1 |
InChI Key |
KSAGWVJHDZAMEZ-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@@H](O1)CC(F)(F)F |
Canonical SMILES |
C1C(O1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Difluoromethoxy)phenyl]oxirane](/img/structure/B13522007.png)
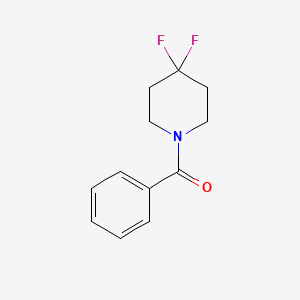
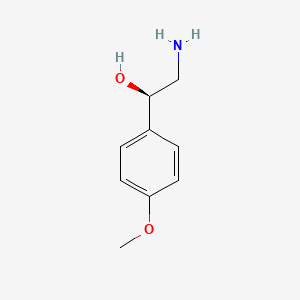
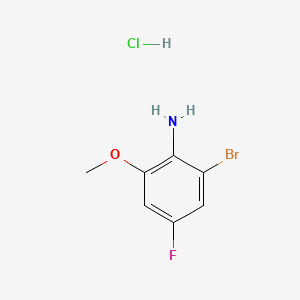
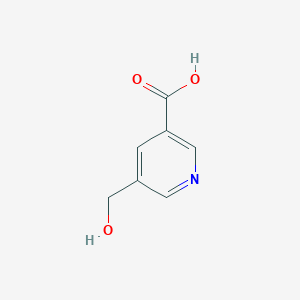
![1-Azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13522035.png)
![3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride](/img/structure/B13522043.png)
amino}-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B13522053.png)


